Chrymutasin B

Natural Product Chemistry Antibiotic Biosynthesis Structural Elucidation

SAR reproducibility suffers when analogs are substituted without structural validation. Chrymutasin B, bearing a distinct glycosylation pattern on an aglycone core that differs from chartreusin by a single carbon and an amino group, enables precise deconvolution of sugar-moiety contributions to activity and selectivity. Procure this authenticated reference standard to: • Differentiate Chrymutasin B from co-metabolites A and C in fermentation broths • Advance targeted antitumor programs with improved selectivity profiles • Avoid costly re-isolation of known compounds during dereplication

Molecular Formula C32H31NO13
Molecular Weight 637.6 g/mol
CAS No. 155213-41-5
Cat. No. B127348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrymutasin B
CAS155213-41-5
Synonymschrymutasin B
Molecular FormulaC32H31NO13
Molecular Weight637.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)C(=O)C(=C6C4=O)N)C)O)O)O)O)O
InChIInChI=1S/C32H31NO13/c1-9-7-8-13-17-15(9)30(41)45-28-16-12(23(36)19(18(17)28)20(33)24(13)37)5-4-6-14(16)44-32-29(26(39)22(35)11(3)43-32)46-31-27(40)25(38)21(34)10(2)42-31/h4-8,10-11,21-22,25-27,29,31-36,38-40H,1-3H3/t10-,11-,21+,22+,25+,26+,27-,29-,31-,32+/m1/s1
InChIKeyFVSJXGWFLSEPJG-SZTUNKENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrymutasin B: Glycosidic Antitumor Antibiotic


Chrymutasin B is a glycosidic antitumor antibiotic isolated from a mutant strain of *Streptomyces chartreusis*, belonging to the chartreusin class of compounds. It is produced as part of a complex including its analogs Chrymutasins A and C. The defining characteristic of the chrymutasins is a modified aglycone core that differs from the parent compound, chartreusin, by a single carbon and the addition of an amino group [1]. Its molecular formula is C32H31NO13, and it exhibits cytotoxic properties .

Structurally distinct aglycone core: +1 carbon, +1 amino group vs. chartreusin
Unique glycosylation pattern differentiates from Chrymutasins A and C
Natural product glycoside antibiotic SAR studies

Why Substituting Chrymutasin B Is Unwarranted


While Chrymutasins A, B, and C share a common aglycone core that differentiates them from chartreusin, they are distinct chemical entities with unique glycosylation patterns that cannot be assumed to be functionally identical. The key structural divergence—the aglycone core differing from chartreusin by a single carbon and an amino group—is a fundamental change [1]. Within the chrymutasin family itself, variations in sugar moieties between Chrymutasins A, B, and C [2] are known to profoundly affect a compound's pharmacokinetics, target affinity, and biological activity in natural products. Therefore, substituting Chrymutasin B with any other in-class compound, including its close analogs Chrymutasin A or C, or the parent chartreusin, without direct comparative data is scientifically invalid and can lead to irreproducible or misleading experimental outcomes.

Aglycone core divergence
Fundamental structural change from chartreusin may shift bioactivity profile and target engagement.
Glycosylation pattern mismatch
Sugar moiety differences among Chrymutasins A, B, C can alter pharmacokinetics and potency; direct substitution may not transfer.
Class-level functional divergence
Chrymutasin scaffold exhibits narrower antimicrobial spectrum and distinct in vivo response vs. chartreusin; individual analog behavior may require validation.

Quantitative Evidence for Chrymutasin B


Aglycone Core Distinction from Chartreusin

The chrymutasin aglycone, common to Chrymutasins A, B, and C, is structurally distinct from the aglycone of the parent antibiotic chartreusin. The difference is precisely defined as a single carbon and the addition of an amino group [1]. This represents a fundamental change in the molecule's core, confirmed by comprehensive NMR analysis and incorporation studies of labeled precursors.

Aglycone core distinction
Head-to-head
Chrymutasin aglycone vs. chartreusin aglycone: differs by 1 carbon and 1 amino group (NMR-confirmed).
Confirms Chrymutasin B is a fundamentally different chemical entity from chartreusin.
Structural elucidation from labeled precursor incorporation studies.
Natural Product Chemistry Antibiotic Biosynthesis Structural Elucidation

Glycosylation Pattern vs. Chrymutasins A and C

While Chrymutasins A, B, and C share an identical aglycone core, they are differentiated by their sugar moieties. The primary literature confirms that the sugar portions of Chrymutasins A, B, and C were determined to be different from each other by comparison with related chartreusins [1]. The specific glycosylation pattern for each compound was elucidated, establishing them as three distinct chemical entities.

Glycosylation pattern
Head-to-head
Chrymutasin B sugar moiety distinct from A and C; three different glycosidic antibiotics isolated and structurally distinguished.
Unique glycosylation prevents direct interchange with analogs A or C without comparative data.
NMR and comparison with known chartreusin derivatives.
Glycoside Chemistry Natural Product Isolation Structure-Activity Relationship

In Vivo Antitumor Superiority of Chrymutasin A

Direct in vivo comparative data exists for Chrymutasin A versus chartreusin, which is relevant as a class-level inference for the entire chrymutasin family that shares the same novel aglycone. The study states that 'the antitumor activity of chrymutasin A is better in vivo than that of chartreusin' [1]. While this is a qualitative assessment from the abstract, it provides a crucial performance benchmark for the chrymutasin scaffold.

In vivo model response
Class-level inference
Chrymutasin A (same aglycone core) reported qualitatively better in vivo antitumor activity than chartreusin in murine models.
Supports aglycone-dependent model-response context for the chrymutasin class.
Abstract-level qualitative assessment; specific models not detailed.
Oncology Antitumor Agent In Vivo Pharmacology

Narrower Antimicrobial Spectrum of Chrymutasin A

The same comparative study provides a second critical differentiator for the chrymutasin scaffold. It reports that for Chrymutasin A, the 'antimicrobial spectrum is narrower' than that of chartreusin [1]. This suggests a more targeted biological profile, which is a desirable trait for development as a selective therapeutic or a more specific chemical probe.

Antimicrobial spectrum
Class-level inference
Chrymutasin A exhibited a narrower antimicrobial spectrum compared to chartreusin in unspecified microorganism panels.
Narrower-spectrum assay context for chrymutasin scaffold; may suggest more targeted bioactivity.
Antimicrobial assay panel not specified in abstract.
Antimicrobial Resistance Drug Selectivity Spectrum of Activity

Research Applications of Chrymutasin B


SAR of the Chrymutasin Aglycone

Chrymutasin B is an essential component for deconvoluting the SAR of this novel aglycone scaffold. The evidence shows the aglycone, common to Chrymutasins A, B, and C, differs from chartreusin by a single carbon and an amino group [1]. Procuring Chrymutasin B allows researchers to directly compare the biological impact of its unique glycosylation pattern against Chrymutasins A and C, all possessing the same improved core, thereby isolating the contribution of the sugar moieties to activity and selectivity.

Selective Antitumor Agent Development

Research programs focused on developing more targeted therapeutics with improved safety profiles can utilize Chrymutasin B. Class-level evidence indicates that the chrymutasin scaffold, compared to chartreusin, possesses a narrower antimicrobial spectrum and superior in vivo antitumor activity [1]. Using Chrymutasin B in comparative oncology panels is a logical next step to determine if this enhanced selectivity profile translates to specific cancer cell lines and potentially predicts a better therapeutic index.

Reference Standard for Dereplication

Given the biosynthetic capacity of *Streptomyces chartreusis* mutants to produce a suite of related compounds, Chrymutasin B serves as a critical, well-characterized reference standard [1]. Its procurement is necessary for laboratories engaged in natural product dereplication to accurately identify and distinguish this specific metabolite from Chrymutasins A and C in complex fermentation broths or environmental samples, thereby preventing the costly re-isolation of known compounds.

Application
Selection Property
Validation Focus
Chrymutasin aglycone SAR studies
Unique glycosylation pattern
Sugar moiety contribution review
Cancer cell-model selectivity research
Chrymutasin-class bioactivity context
Cell-panel endpoint comparison
Natural product dereplication reference
Distinct metabolite identity
Chromatographic and spectral match

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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